
Calcium chloride Ca 45
Descripción general
Descripción
Calcium chloride CA 45 is a chemical compound with the formula CaCl₂. It is an ionic compound composed of calcium ions (Ca²⁺) and chloride ions (Cl⁻). This compound is known for its hygroscopic nature, meaning it can absorb moisture from the environment. This compound is widely used in various industries due to its unique properties, such as its ability to release heat when dissolved in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium chloride CA 45 can be prepared through several methods:
Reaction with Hydrochloric Acid: One common method involves reacting calcium carbonate (CaCO₃) with hydrochloric acid (HCl), producing calcium chloride, water, and carbon dioxide[ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Directly from Limestone: Another method involves extracting calcium chloride directly from limestone (CaCO₃) through a series of reactions.
Industrial Production Methods
Calcium chloride is often produced as a by-product of the Solvay process, which is primarily used for the production of sodium carbonate (soda ash). In this process, limestone and salt (sodium chloride) are used as raw materials. The calcium chloride produced is then purified and concentrated for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Calcium chloride CA 45 undergoes several types of chemical reactions, including:
Dissolution: When dissolved in water, calcium chloride releases a significant amount of heat due to its high enthalpy change of solution.
Electrolysis: Molten calcium chloride can be electrolyzed to produce calcium metal and chlorine gas[ \text{CaCl}_2 \rightarrow \text{Ca} + \text{Cl}_2 ]
Precipitation: Calcium chloride reacts with phosphate ions to form calcium phosphate[ 3\text{CaCl}_2 + 2\text{PO}_4^{3-} \rightarrow \text{Ca}_3(\text{PO}_4)_2 + 6\text{Cl}^- ]
Common Reagents and Conditions
Common reagents used in reactions with calcium chloride include hydrochloric acid, sodium carbonate, and phosphate salts. The reactions typically occur under standard laboratory conditions .
Major Products
The major products formed from reactions involving calcium chloride include calcium phosphate, calcium hydroxide, and chlorine gas .
Aplicaciones Científicas De Investigación
Calcium chloride CA 45 has a wide range of applications in scientific research:
Chemistry: It is used as a drying agent due to its hygroscopic nature. It is also used in the preparation of calcium metal through electrolysis.
Mecanismo De Acción
Calcium chloride exerts its effects by increasing the concentration of calcium ions (Ca²⁺) in the bloodstream when administered intravenously. This helps restore normal calcium levels in cases of hypocalcemia and counteracts the effects of certain poisonings, such as magnesium intoxication. The calcium ions moderate nerve and muscle performance by regulating the action potential excitation threshold .
Comparación Con Compuestos Similares
Calcium chloride CA 45 can be compared with other calcium salts, such as calcium carbonate (CaCO₃) and calcium sulfate (CaSO₄):
Calcium Carbonate (CaCO₃): Unlike calcium chloride, calcium carbonate is less soluble in water and does not release heat upon dissolution. It is commonly used as a dietary calcium supplement and in the production of lime.
Calcium Sulfate (CaSO₄): Calcium sulfate is also less soluble in water compared to calcium chloride.
This compound is unique due to its high solubility in water, hygroscopic nature, and ability to release heat upon dissolution, making it highly versatile for various applications.
Propiedades
Número CAS |
14336-71-1 |
|---|---|
Fórmula molecular |
CaCl2 |
Peso molecular |
115.86 g/mol |
Nombre IUPAC |
calcium-45(2+);dichloride |
InChI |
InChI=1S/Ca.2ClH/h;2*1H/q+2;;/p-2/i1+5;; |
Clave InChI |
UXVMQQNJUSDDNG-HDMMMHCHSA-L |
SMILES isomérico |
[Cl-].[Cl-].[45Ca+2] |
SMILES |
[Cl-].[Cl-].[Ca+2] |
SMILES canónico |
[Cl-].[Cl-].[Ca+2] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

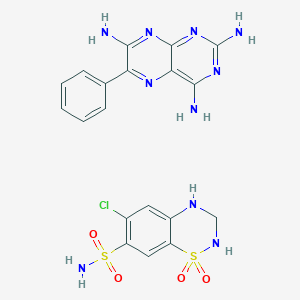

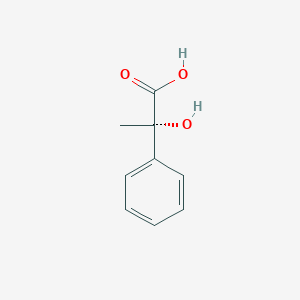
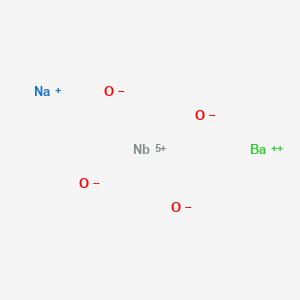
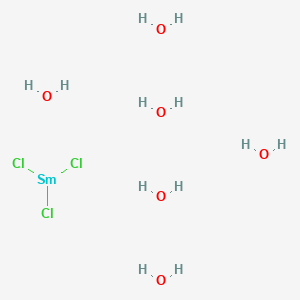
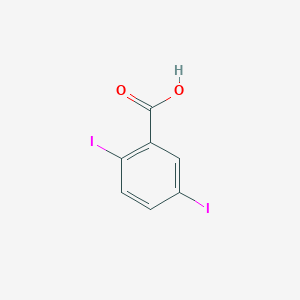
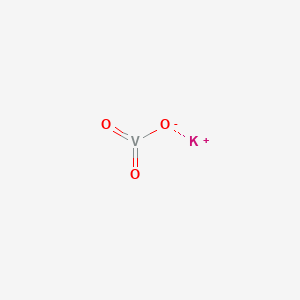
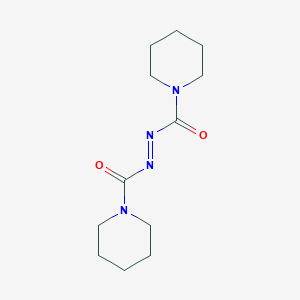
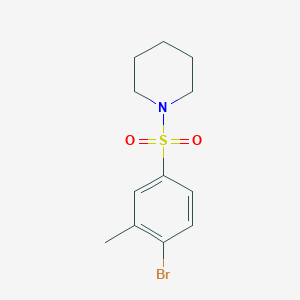
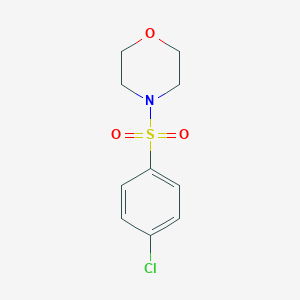
![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)

![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)
